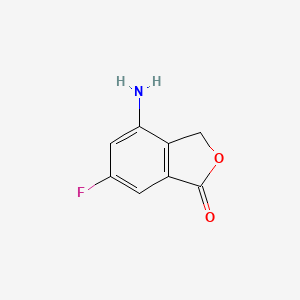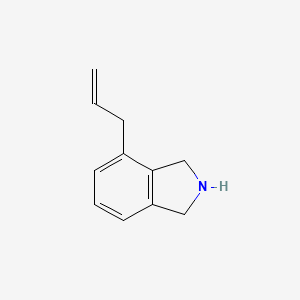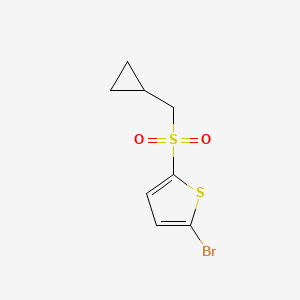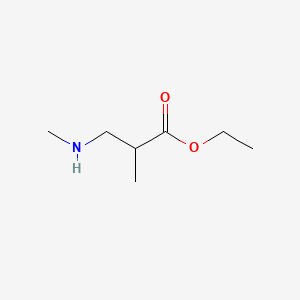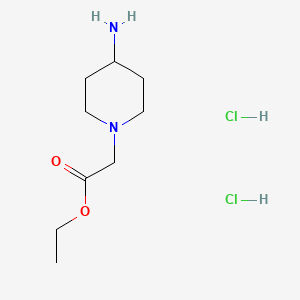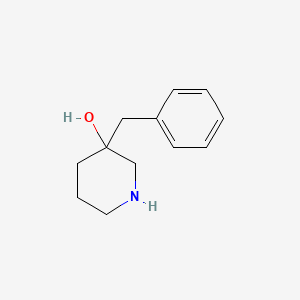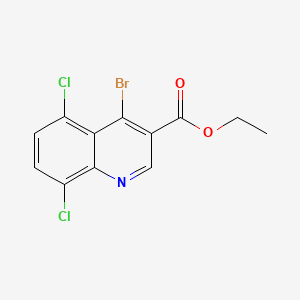
4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique bromine and chlorine substitutions, offers interesting properties that make it a valuable subject for scientific research.
Preparation Methods
The synthesis of 4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of quinoline derivatives, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.
Chemical Reactions Analysis
4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further participate in various chemical transformations.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: Quinoline derivatives, including this compound, have shown promise in the development of new therapeutic agents for diseases like malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets in biological systems. The bromine and chlorine substitutions on the quinoline ring can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The ethyl carboxylate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Ethyl 4,8-dichloroquinoline-3-carboxylate: Lacks the bromine substitution, which may affect its reactivity and interactions with biological targets.
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of bromine, potentially altering its chemical and biological properties.
Properties
CAS No. |
1242260-61-2 |
|---|---|
Molecular Formula |
C12H8BrCl2NO2 |
Molecular Weight |
349.005 |
IUPAC Name |
ethyl 4-bromo-5,8-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)6-5-16-11-8(15)4-3-7(14)9(11)10(6)13/h3-5H,2H2,1H3 |
InChI Key |
VHTAQHXSHSHOFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)Cl)Br |
Synonyms |
4-Bromo-5,8-dichloroquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


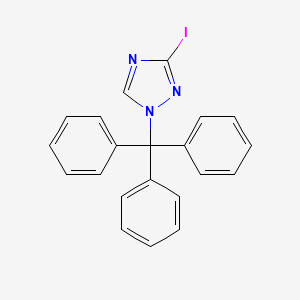


![(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B595805.png)
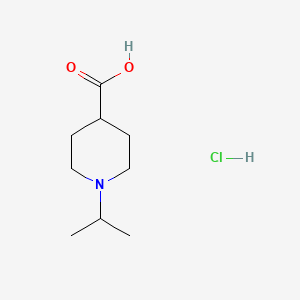
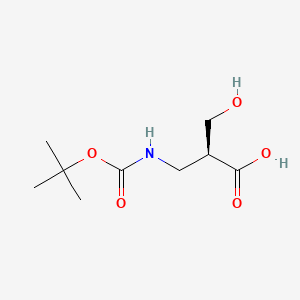
![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)
